Product packaging for Disodium glutarate(Cat. No.:CAS No. 13521-83-0)

Disodium glutarate

Cat. No.: B076919
CAS No.: 13521-83-0
M. Wt: 176.08 g/mol
InChI Key: ZUDYLZOBWIAUPC-UHFFFAOYSA-L
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Description

Disodium glutarate is a high-purity, water-soluble salt of glutaric acid, serving as a critical building block and intermediate in advanced chemical and biochemical research. Its primary research value lies in its application as a monomer for the synthesis of biodegradable polyesters and polyanhydrides, where the glutarate moiety influences polymer degradation rates and mechanical properties. Furthermore, this compound functions as a key component in the preparation of buffer systems for specific enzymatic assays and as a precursor for generating glutarate-derived cofactors and metabolites in metabolic pathway studies. Researchers utilize this compound to investigate its role in cellular processes and to develop novel biomaterials for drug delivery and tissue engineering. The mechanism of action in these contexts is often tied to its dicarboxylate structure, which allows for specific ionic interactions and predictable chemical reactivity under controlled conditions. This product is offered with detailed certificate of analysis, ensuring consistency for sensitive experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Na2O4 B076919 Disodium glutarate CAS No. 13521-83-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYLZOBWIAUPC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-94-1 (Parent)
Record name Disodium glutarate
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DSSTOX Substance ID

DTXSID80889613
Record name Pentanedioic acid, sodium salt (1:2)
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Molecular Weight

176.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13521-83-0, 32224-61-6
Record name Disodium glutarate
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Record name Sodium glutarate
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Record name Pentanedioic acid, sodium salt (1:2)
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Record name Pentanedioic acid, sodium salt (1:?)
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Record name Pentanedioic acid, sodium salt (1:2)
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Record name Disodium glutarate
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Record name Disodium glutarate
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Record name SODIUM GLUTARATE
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Synthesis and Derivatization Methodologies of Disodium Glutarate

Established Synthetic Routes to Disodium (B8443419) Glutarate

Traditional chemical synthesis provides several reliable methods for the production of disodium glutarate. These routes typically involve the synthesis of glutaric acid as an intermediate, which is subsequently neutralized.

Neutralization Reactions of Glutaric Acid with Sodium Hydroxide (B78521)

The most direct and straightforward method for preparing this compound is through the acid-base neutralization of glutaric acid with sodium hydroxide. nih.gov In this reaction, two molar equivalents of sodium hydroxide react with one molar equivalent of glutaric acid in an aqueous solution. The reaction is exothermic and yields this compound and water. The resulting salt can then be isolated by evaporating the water. This method is highly efficient and yields a product of high purity, making it a common laboratory and industrial practice. fishersci.ca

The chemical equation for this reaction is: C₅H₈O₄ + 2NaOH → C₅H₆Na₂O₄ + 2H₂O nih.gov

Electrochemical Synthesis from Glutaric Acid Precursors

Electrochemical methods offer an alternative route for the synthesis of dicarboxylic acids like glutaric acid, which can then be converted to this compound. Electrosynthesis utilizes electrical energy to drive chemical reactions, often under mild conditions. While direct electrosynthesis of this compound is not extensively documented, the synthesis of its precursor, glutaric acid, can be achieved through the electrochemical oxidation of suitable precursors. For instance, the electro-oxidative cleavage of cyclic ketones or the dimerization of smaller carboxylic acid derivatives can yield dicarboxylic acids. These methods can offer high selectivity and reduce the need for harsh chemical oxidants, aligning with the principles of green chemistry.

Advanced Synthetic Strategies and Process Optimization

Recent research has focused on developing more sustainable and efficient methods for producing glutarate, leveraging biocatalysis and microbial fermentation. These advanced strategies aim to utilize renewable feedstocks and reduce the environmental impact associated with traditional chemical synthesis.

Chemoenzymatic Synthesis Approaches for Glutarate Production

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. In the context of glutarate production, enzymes can be used to catalyze key steps in the synthesis of glutaric acid from various precursors. For example, nitrilases or a combination of nitrile hydratases and amidases can be employed for the hydrolysis of glutaronitrile (B146979) to glutaric acid under mild, aqueous conditions. nih.gov These enzymatic conversions can offer high yields and enantioselectivity, which is particularly important in the synthesis of specialized chemical derivatives. fishersci.ptrepec.org Once the glutaric acid is produced enzymatically, it can be easily converted to this compound through neutralization. Research in this area is ongoing, with a focus on discovering and engineering more robust and efficient enzymes for industrial applications. fishersci.ca

Microbial Fermentation and Biocatalytic Pathways for Glutarate Production

Microbial fermentation has emerged as a promising alternative for the sustainable production of glutarate from renewable resources like glucose. repec.org Genetically engineered microorganisms, primarily Escherichia coli and Corynebacterium glutamicum, have been developed to produce glutarate through various metabolic pathways. wikipedia.orgnih.gov

One of the most studied approaches involves leveraging the L-lysine metabolic pathway. nih.govrsc.org In some engineered strains, L-lysine is converted to glutarate through a series of enzymatic steps. For example, a pathway involving L-lysine monooxygenase and 5-aminovaleramidase can convert L-lysine to 5-aminovalerate (5AVA), which is then further metabolized to glutarate. nih.gov Another pathway proceeds via the decarboxylation of lysine (B10760008) to cadaverine, which is then converted to glutarate. mdpi.com

Researchers have also established novel biosynthetic pathways in E. coli that are independent of lysine. One such pathway starts from α-ketoglutarate, a central metabolite in the Krebs cycle, and extends the carbon chain to form α-ketoadipate, which is then converted to glutarate. acs.org Another innovative approach is the implementation of a reverse adipate (B1204190) degradation pathway in E. coli. nih.gov

Significant progress has been made in optimizing these microbial systems to achieve high titers and yields. For instance, fed-batch fermentation processes with engineered C. glutamicum have achieved glutarate titers of up to 25 g/L. wikipedia.orgfrontiersin.org Similarly, engineered E. coli strains have demonstrated high-level glutarate production, with some studies reporting titers as high as 88.4 g/L from glucose. repec.org

Table 1: Glutarate Production via Microbial Fermentation

Microorganism Pathway Substrate Titer (g/L) Yield (g/g) Volumetric Productivity (g L⁻¹ h⁻¹) Reference
Corynebacterium glutamicum L-lysine degradation Glucose 25 0.17 0.32 wikipedia.orgfrontiersin.org
Escherichia coli Reverse Adipate Degradation Glycerol ~4.8 (36.5 mM) - - nih.gov
Escherichia coli α-Keto Acid Extension Glucose 0.42 - - acs.org
Escherichia coli AMA Pathway Glucose 88.4 0.42 1.8 repec.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to this compound synthesis. nih.govresearchgate.net The biotechnological production of glutarate from renewable resources like glucose is a prime example of applying these principles. pnas.orgsphinxsai.com This approach avoids the use of toxic, petroleum-based materials often employed in traditional chemical synthesis. researchgate.net

Furthermore, the development of biocatalysts, such as engineered enzymes and whole-cell systems, aligns with the green chemistry principle of using catalysis over stoichiometric reagents. nih.govresearchgate.net These biocatalytic processes often occur under mild reaction conditions, reducing energy consumption. researchgate.net The use of water as a solvent in many of these biosynthetic routes further enhances their environmental friendliness. researchgate.net One-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, also contribute to waste reduction by minimizing separation and purification steps. nih.gov

Derivatization of this compound and Related Compounds

The functional groups of glutaric acid and its derivatives, such as glutamic acid, allow for a variety of chemical modifications to produce compounds with specific properties.

N-acyl derivatives of glutamic acid, and their corresponding salts like disodium N-acyl glutamate (B1630785), are a significant class of compounds. These can be synthesized by reacting an aliphatic acyl halide (containing 8 to 20 carbon atoms) with glutamic acid in an aqueous solution in the presence of a base such as potassium hydroxide or magnesium oxide. google.com The reaction is typically conducted at low temperatures (around -5°C to +5°C) to prevent the saponification of the acyl halide. google.com The resulting N-acyl glutamate can then be neutralized with sodium hydroxide to produce disodium N-acyl glutamate. google.com The Schotten-Baumann reaction conditions, which involve using an aqueous alkali as a base, are a common method for this type of acylation. tandfonline.com

Alternative and greener synthesis routes for N-acyl amino acids are also being explored. These include enzymatic synthesis, which offers mild reaction conditions, and chemo-enzymatic methods that combine the advantages of both chemical and biological catalysis. researchgate.netchalmers.se For instance, lipases have been used to catalyze the amidation of amino acids. chalmers.se

Deuterium-labeled derivatives of glutarate and related compounds, such as L-glutamate semialdehyde (L-GSA), are valuable tools for mechanistic studies in biosynthesis. rsc.orgrsc.org Various methods have been developed for the regio- and stereoselective synthesis of these labeled compounds. rsc.org

For example, regioselective deuterium (B1214612) incorporation at the 5-position of L-GSA has been achieved using a deuterated form of the Schwartz reagent (Cp2ZrDCl). rsc.org Dideuterated and fully backbone-deuterated L-GSAs have also been prepared. rsc.org Another approach involves the asymmetric synthesis of α-deuterated α-amino acid derivatives through organophotoredox catalysis. researchgate.net Additionally, disodium 2-oxoglutarate dihydrate can serve as a starting material for the synthesis of deuterated 2-oxo[3,3-2H2]glutarate disodium salt. chemdad.com

The carboxylate groups of this compound allow it to act as a ligand, forming complexes with various metal ions. mdpi.com Transition metals, in particular, have a high affinity for forming coordination complexes. wikipedia.org Studies have investigated the formation of ternary complexes involving glutaric acid, an amino acid (like glutamine or glutamic acid), and an imidazole (B134444) derivative with transition metals such as Cu(II), Co(II), Ni(II), and Fe(II). sohag-univ.edu.eg The stability constants of these metal-ligand complexes have been determined using techniques like pH-metric titration. sohag-univ.edu.egscirp.org The coordination in these complexes often involves the carboxylate groups and, in the case of amino acids, the amino group, forming stable chelate rings. wikipedia.org For instance, in a complex of cobalt with glutaric acid and imidazole, the glutarate ligand was found to coordinate through its carboxylate and amine groups. sohag-univ.edu.eg

Synthesis of Impurities and Analogs for Research

The synthesis of impurities and analogs of this compound is a critical aspect of pharmaceutical research and development. It allows for the identification and characterization of potential byproducts in drug manufacturing processes and the exploration of novel compounds with potential biological activity. Research in this area often focuses on creating structurally similar molecules to understand structure-activity relationships and to develop reference standards for quality control.

A significant area of research involving glutarate derivatives is in the synthesis of pemetrexed (B1662193), an anticancer agent. The synthesis of pemetrexed disodium can lead to the formation of several process-related impurities. researchgate.net The identification and synthesis of these impurities are crucial for ensuring the quality and safety of the final pharmaceutical product. researchgate.netgoogle.com

Synthesis of Pemetrexed-Related Impurities

The synthesis of pemetrexed disodium, a complex derivative of L-glutamic acid, often involves the coupling of a benzoic acid derivative with a diethyl L-glutamate. During this process and subsequent hydrolysis, several impurities can arise. nih.gov Researchers have developed specific synthetic routes to obtain these impurities for analytical and toxicological studies. researchgate.net

One notable impurity is the D-enantiomer of pemetrexed, which can originate from trace amounts of diethyl D-glutamate in the starting materials or be formed during the hydrolysis of the ethyl esters under alkaline conditions. nih.gov Its synthesis follows the same pathway as pemetrexed but starts with diethyl D-glutamate. researchgate.netnih.gov

Another class of impurities includes dipeptides. The γ-dipeptide impurity, for instance, can be formed if the starting diethyl L-glutamate contains α-ethyl L-glutamate. researchgate.netnih.gov The synthesis of this impurity involves the condensation of this monoester with the appropriate acid, followed by further coupling and saponification steps. researchgate.net

The table below summarizes some of the identified impurities in the synthesis of pemetrexed disodium and the starting materials for their synthesis.

Impurity NameStarting Material for SynthesisReference
(R)-Pemetrexed (Enantiomeric impurity)Diethyl D-glutamate researchgate.net, nih.gov
γ-Dipeptide impurityα-Ethyl L-glutamate researchgate.net, nih.gov
N-Methyl impurityPemetrexed diester nih.gov
N,N-Dimethylformamidine impurityPemetrexed diester, DMF-DMA nih.gov

Synthesis of Glutaric Acid Analogs

Beyond impurities in specific drug syntheses, researchers are also interested in creating a broader range of glutaric acid analogs for various research purposes. These analogs often feature substitutions on the carbon backbone of the glutaric acid molecule.

An efficient method for synthesizing 3-substituted glutaric acids involves a three-step process starting from various aldehydes. This process includes a Knoevenagel condensation followed by a Michael addition to form a dimalonate intermediate. This intermediate then undergoes acid hydrolysis and decarboxylation in a single pot to yield the desired 3-substituted glutaric acid. scispace.com This method is versatile, allowing for the synthesis of both aromatic and aliphatic substituted glutaric acids. scispace.com

The general scheme for this synthesis is as follows:

Knoevenagel Condensation & Michael Addition: Aldehyde + Diethylmalonate → 2-Substituted tetraethyl propane (B168953) tetracarboxylate scispace.com

Hydrolysis & Decarboxylation: 2-Substituted tetraethyl propane tetracarboxylate → 3-Substituted glutaric acid scispace.com

This approach has been used to synthesize a variety of 3-aryl and 3-alkyl glutaric acids, which are valuable intermediates for the synthesis of biologically active natural products and pharmaceuticals. scispace.com

Another type of analog involves replacing the carboxylic acid groups with other functional groups. For example, a tetrazole analog of glutaric acid has been synthesized. msu.edu The synthesis of such compounds often starts from the corresponding α-amino acid, which is converted to an α-phthalimidonitrile. This intermediate then reacts with a salt of hydrazoic acid to form a tetrazole ring, which is subsequently deprotected. msu.edu

The research into the synthesis of these impurities and analogs provides essential tools for the pharmaceutical industry and for fundamental chemical and biological research. The ability to create these specific molecules allows for a deeper understanding of reaction mechanisms, biological pathways, and the development of new chemical entities.

Advanced Analytical Methodologies for Disodium Glutarate and Its Metabolites

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of disodium (B8443419) glutarate and its metabolites. Various chromatographic methods offer distinct advantages in terms of resolution, speed, and applicability.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for determining the purity of disodium glutarate and profiling its impurities. researchgate.netijrps.com The method's robustness allows for the separation and quantification of potential process-related and degradation impurities. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common approach, often employing C8 or C18 columns. ijrps.commolnar-institute.com The separation of organic acids like glutaric acid can be challenging due to their high polarity. ub.edu However, by optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, effective separation can be achieved. molnar-institute.comcore.ac.uk For instance, a study on pemetrexed (B1662193) disodium, a complex molecule containing a glutamate (B1630785) moiety, utilized a C8 column with a gradient of acetonitrile and a buffer to resolve impurities. molnar-institute.com The detection is commonly performed using UV detectors, as the carboxyl groups provide some UV absorbance, typically around 210 nm. ub.educore.ac.uk

The development of a stability-indicating HPLC method is crucial for ensuring the quality of pharmaceutical products containing this compound. researchgate.netresearchgate.net This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensuring the analytical method can separate these from the main compound and other impurities. researchgate.net The International Conference on Harmonisation (ICH) guidelines set standards for the identification and control of impurities in drug substances. nih.gov For impurities present above a certain threshold (e.g., 0.10% for doses less than 2 g/day ), identification and characterization are required. nih.gov

Interactive Table: HPLC Methods for Organic Acid Analysis

Column Type Mobile Phase Composition Detection Method Application
Reversed-Phase (e.g., C18, C8) Aqueous buffer (e.g., phosphate, acetate) and organic modifier (e.g., acetonitrile, methanol) UV (e.g., 210 nm, 250 nm) Purity testing, impurity profiling of organic acids and related compounds. molnar-institute.comcore.ac.ukshimadzu.com
Ion-Exclusion Dilute acid (e.g., sulfuric acid, perchloric acid) UV, Refractive Index, Conductivity Separation of weak acids like organic acids. shimadzu.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Degradation Product Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. fortis-technologies.com These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). fortis-technologies.com UHPLC is particularly valuable for the analysis of complex mixtures, such as those containing degradation products of this compound.

The increased peak capacity of UHPLC allows for better separation of closely eluting compounds, which is often the case with degradation products that have structures similar to the parent molecule. When coupled with mass spectrometry (UHPLC-MS), this technique provides a powerful tool for both the separation and identification of these low-level components. spectroscopyonline.com For example, a UHPLC-MS/MS method was developed for the sensitive analysis of clopidogrel (B1663587) and its carboxylic acid metabolite, demonstrating the capability of UHPLC to separate and quantify related substances at very low concentrations. spectroscopyonline.com The use of a C18 column with a gradient elution of acetonitrile and formic acid is a common setup for such analyses. spectroscopyonline.com

Gas Chromatography (GC) Applications in Glutarate Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of glutarate, particularly when it is present in complex biological matrices or as a volatile derivative. osha.govresearchgate.net Due to the low volatility of dicarboxylic acids like glutaric acid, derivatization is typically required to convert them into more volatile esters, such as methyl or trimethylsilyl (B98337) (TMS) derivatives. researchgate.netresearchgate.net

GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is commonly employed. osha.govresearchgate.net GC-MS provides the added advantage of structural information, allowing for the confident identification of metabolites. For instance, GC-MS has been used to identify and quantify glutarate and its metabolites in urine samples for the diagnosis of certain metabolic disorders. researchgate.netnih.gov The use of a stable isotope-labeled internal standard, such as deuterated glutaric acid, can improve the accuracy and precision of quantitative GC-MS analysis. researchgate.netnih.gov

The choice of GC column is critical for achieving good separation. Capillary columns with polar stationary phases are often used for the analysis of derivatized organic acids. core.ac.uk A study on the analysis of dimethyl glutarate used a DB-WAX capillary column. osha.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its isomers. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Isomer Identification

Different isomers of a compound, having the same molecular formula but different structural arrangements, will exhibit unique absorption spectra in the THz range, often referred to as a "fingerprint." researchgate.netscielo.br This makes THz-TDS a valuable tool for identifying and differentiating isomers that may be difficult to distinguish using other techniques. nih.govresearchgate.netnih.gov For example, studies on isomers of hydroxybenzoic acid and pyridinedicarboxylic acid have demonstrated the ability of THz-TDS to provide distinct spectral signatures for each isomer. opticsjournal.netresearchgate.net The experimental spectra are often complemented by density functional theory (DFT) calculations to assign the observed absorption peaks to specific vibrational modes. researchgate.netsbq.org.brscielo.br

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. jchps.comnih.gov It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. jchps.com

¹H NMR and ¹³C NMR spectra provide information on the number and types of protons and carbon atoms, respectively, as well as their connectivity. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the complete assignment of the molecule's structure. jchps.com For example, the ¹H NMR spectrum of a glutarate derivative would show characteristic signals for the methylene (B1212753) protons of the glutarate backbone. chemicalbook.comhmdb.cachemicalbook.com

NMR is also a powerful tool for identifying impurities and degradation products. researchgate.net By comparing the NMR spectrum of a sample to that of a pure reference standard, the presence of any additional signals can indicate the presence of impurities. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to determine the structure of these unknown components. Furthermore, quantitative NMR (qNMR) can be used to determine the purity of a sample without the need for a reference standard of the impurity itself. nih.gov

Mass Spectrometry (MS) and LC-MS for Identification and Quantification

Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS) are powerful techniques for the identification and quantification of this compound and its related compounds. While direct analysis of underivatized aliphatic dicarboxylic acids like glutaric acid can be challenging due to their lack of a strong UV chromophore, MS provides sensitive detection. pragolab.cz

In LC-MS methods, quantification is often achieved through selected ion monitoring (SIM). For glutaric acid, the corresponding ion at m/z 131 is typically monitored. pragolab.cz In-source collision-induced dissociation (CID) can generate characteristic fragment ions, such as the loss of a carboxyl group, which further aids in identification. pragolab.cz For more complex analyses, such as in metabolomics studies, stable isotope-labeled internal standards, like α-Ketoglutaric acid, disodium salt (1,2,3,4-¹³C₄, 99%), are employed for accurate quantification. isotope.comisotope.com These labeled compounds are essential in biomolecular NMR and clinical MS applications. isotope.comisotope.com

LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity for analyzing amino acids and their derivatives, which can be metabolites of or related to this compound. nih.gov While some methods analyze underivatized amino acids, derivatization is often used to improve chromatographic retention on reversed-phase columns and enhance detection. nih.govmyu-group.co.jp Ion-pair LC-ESI-MS has been successfully developed to analyze a variety of umami-enhancing compounds, including glutamic acid, with good selectivity, detection limits, linearity, and repeatability. researchgate.net This methodology is also capable of untargeted analysis for the discovery of new related compounds. researchgate.net

UV-Visible Spectroscopy for Quantitative Determination

UV-Visible spectroscopy can be employed for the quantitative determination of this compound, although it often requires derivatization due to the lack of a strong chromophore in the glutarate molecule itself. pragolab.cz Aliphatic dicarboxylic acids like glutaric acid exhibit weak absorption in the UV region, typically around 200–215 nm, corresponding to an n→π* transition. jove.com

To overcome this limitation, a common approach involves reacting the non-absorbing analyte with a chromogenic reagent to form a product that absorbs in the UV-Vis range. uomustansiriyah.edu.iq For instance, a method developed for disodium edetate, another dicarboxylic acid salt, involves its reaction with ferric chloride (FeCl₃) to form a complex that absorbs light at a specific wavelength, allowing for quantification. nih.gov A similar principle has been applied to monosodium glutamate (MSG), where it forms a colored complex with Cu²⁺ ions, with maximum absorbance around 690 nm. researchgate.net

The spectral characteristics of dicarboxylic acids are influenced by their structure. Studies on various dicarboxylic acids have shown that the spectral positions of their absorption bands in the UV region are quite similar. copernicus.org For example, the UV absorption spectra of pyridinedicarboxylate-Tb(III) complexes show intense bands between 220 and 300 nm. nih.gov

Interactive Data Table: UV-Vis Absorption Data for Related Compounds

Compound/Complexλmax (nm)Notes
Carboxylic Acids (general)200-215Weak n→π* transition. jove.com
NaFeEDTA complex270Formed from the reaction of disodium edetate and FeCl₃. nih.gov
Pyridinedicarboxylate-Tb(III) complexes220-300Intense π-π* transitions. nih.gov
MSG-Cu²⁺ complex690Blue-colored complex. researchgate.net

Electrochemical and Biosensor Applications

Electronic Tongue Systems for Taste Evaluation

Electronic tongue systems are analytical instruments that use an array of chemical sensors to provide a "taste fingerprint" of a sample. These systems are valuable for objectively evaluating the taste characteristics of substances like this compound, which is associated with the umami taste. wikipedia.orgmdpi.com The electronic tongue mimics the human gustatory system by measuring changes in electrochemical potential when the sensors interact with dissolved compounds. globalresearchonline.netjst.go.jp

These systems can quantify taste attributes such as umami, saltiness, sourness, and bitterness. mdpi.commdpi.com For umami substances like monosodium glutamate (MSG) and related compounds, the electronic tongue can rank their taste intensity. researchgate.net The data obtained from the sensor array is typically analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to interpret the taste profiles. researchgate.netmdpi.com The first principal component in such analyses often represents the intensity of the umami taste. researchgate.net Electronic tongues have been successfully used to evaluate the umami taste in various food products, including soy sauce and sous-vide beef, by correlating the sensor responses with chemical analyses of umami-contributing compounds like amino acids and nucleotides. mdpi.commdpi.com

Conductivity Studies in Aqueous Solutions

The electrical conductivity of this compound in aqueous solutions provides insights into its behavior in solution, such as ion-solvent interactions. Conductivity measurements have been performed for this compound over a range of temperatures (288.15 to 323.15 K). researchgate.net These studies allow for the determination of properties like the limiting equivalent conductance of the glutarate anion. researchgate.net

Conductivity is dependent on both the concentration and temperature of the solution. smolecule.com Research on imidazolium (B1220033) salts of various aliphatic dicarboxylic acids, including imidazolium glutarate, found that conductivity generally increases with temperature. pwr.wroc.plresearchgate.net However, at high temperatures, imidazolium glutarate exhibited the lowest conductivity among the tested salts. pwr.wroc.plresearchgate.net The activation energy for conduction in imidazolium glutarate was found to be relatively low (0.7 eV), which was attributed to the specific stacking of imidazolium rings and the formation of numerous N–H···O interactions that facilitate proton transport. pwr.wroc.pl The electrical conductivity of dicarboxylic acid esters is also influenced by the length of the carbon chain in the acid molecule, with conductivity tending to decrease as the chain length increases. neftemir.ru

Chemometric Approaches in Analytical Method Development

Chemometrics involves the use of multivariate statistical methods to extract meaningful information from chemical data. tandfonline.comnih.gov In the context of analyzing this compound and related compounds, chemometrics is crucial for handling the large datasets generated by modern analytical techniques like spectroscopy and chromatography. nih.govakjournals.com

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are widely used unsupervised pattern recognition techniques. tandfonline.comhilarispublisher.com PCA can reduce the dimensionality of the data, helping to identify underlying relationships between samples. hilarispublisher.com For example, in electronic tongue analysis, PCA is used to interpret sensor data and differentiate between the taste profiles of various umami substances. researchgate.net Similarly, chemometric approaches have been applied to data from ion flux assays to clarify the effects of compounds on glutamate receptors. hilarispublisher.com

In method development, chemometrics aids in optimization. For instance, experimental designs like Box-Behnken can be used to systematically optimize chromatographic conditions, such as mobile phase pH, column temperature, and flow rate, to achieve the best separation of target analytes. acs.org Furthermore, chemometrics is essential in food analysis for classifying samples, building predictive models, and correlating instrumental data with sensory properties. tandfonline.comscilit.com This is particularly relevant for studying the umami taste, where instrumental analysis can be linked to sensory evaluation results. researchgate.netresearchgate.net

Biochemical Pathways and Metabolic Roles of Glutarate

Glutarate in Amino Acid Metabolism

Glutarate is a key metabolite in the breakdown of the essential amino acids lysine (B10760008) and tryptophan.

The catabolism of lysine and tryptophan converges at the formation of glutaryl-CoA. In the mitochondrial matrix, a series of enzymatic reactions breaks down these amino acids, leading to the production of glutaryl-CoA, which is subsequently decarboxylated to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase. A portion of glutaryl-CoA can be hydrolyzed to form free glutaric acid (glutarate) mdpi.comnih.gov. The enzyme succinate-hydroxymethylglutarate CoA-transferase, encoded by the SUGCT gene, is responsible for converting glutarate back to glutaryl-CoA, allowing it to re-enter the metabolic pathway mdpi.com.

Key Enzymes in Glutarate Metabolism
EnzymeGeneFunctionAssociated Metabolic Pathway
Glutaryl-CoA DehydrogenaseGCDHConverts glutaryl-CoA to crotonyl-CoALysine and Tryptophan Catabolism
Succinate-hydroxymethylglutarate CoA-transferaseSUGCTConverts glutarate to glutaryl-CoALysine and Tryptophan Catabolism

Glutaric aciduria type I (GA-I) is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, due to mutations in the GCDH gene embopress.orgwikipedia.orgwikiwand.com. This deficiency disrupts the normal breakdown of lysine and tryptophan, leading to an accumulation of glutaric acid and 3-hydroxyglutaric acid in the body embopress.orgwikipedia.orgwikiwand.com. The buildup of these metabolites can be toxic, particularly to the brain, and can cause neurological damage embopress.orgwikiwand.com.

Another related, though often considered benign, condition is glutaric aciduria type III (GA-III), which results from mutations in the SUGCT gene, leading to a deficiency of succinate-hydroxymethylglutarate CoA-transferase. This results in elevated levels of glutarate in urine but typically does not cause symptoms.

Types of Glutaric Aciduria
DisorderDeficient EnzymeAccumulated MetabolitesPrimary Clinical Features
Glutaric Aciduria Type IGlutaryl-CoA DehydrogenaseGlutaric acid, 3-hydroxyglutaric acidAcute encephalopathic crises, neurological damage
Glutaric Aciduria Type IIISuccinate-hydroxymethylglutarate CoA-transferaseGlutaric acidGenerally asymptomatic

Glutarate as a Precursor in Biosynthesis

While not a direct precursor in the same manner as α-ketoglutarate, glutarate's structural similarity allows it to influence pathways involving key biosynthetic molecules.

Glutathione, a crucial antioxidant, is synthesized from the amino acids glutamate (B1630785), cysteine, and glycine mdpi.comnih.gov. The synthesis of glutamate is a critical step. While the primary pathway for glutamate synthesis involves the transamination or reductive amination of α-ketoglutarate, a key intermediate in the citric acid cycle, glutarate is not directly converted to glutamate to a significant extent in mammalian cells.

However, glutathione plays a vital role in Phase II detoxification pathways, where it conjugates with toxins to facilitate their excretion thepeakspa.comnih.govcasi.org. The availability of glutamate is essential for maintaining cellular glutathione levels nih.govarvojournals.org. Therefore, any metabolic process that affects the pool of dicarboxylic acids, including glutarate, can indirectly impact the capacity for glutathione synthesis and cellular detoxification.

The biosynthesis of both glutamate and arginine is intrinsically linked to the citric acid cycle intermediate α-ketoglutarate youtube.comyoutube.com. Glutamate can be synthesized from α-ketoglutarate through the action of enzymes like glutamate dehydrogenase youtube.com.

Arginine, a non-essential amino acid in humans, is synthesized from glutamate via ornithine and the urea cycle youtube.comfrontiersin.org. The pathway involves the conversion of glutamate to ornithine, which then enters the urea cycle to be converted to arginine frontiersin.org. There is no direct, major metabolic pathway for the conversion of glutarate to glutamate or arginine in mammals.

Modulation of Cellular Metabolism and Energy Production

Glutarate has been shown to regulate T cell metabolism and function. It can act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases (αKGDDs), a class of enzymes involved in various cellular processes, including epigenetic modifications and cell signaling. By inhibiting these enzymes, glutarate can influence T cell differentiation and activity.

Furthermore, glutarate can directly affect energy metabolism through the post-translational modification of key metabolic enzymes. One such target is the pyruvate dehydrogenase complex (PDC), a critical enzyme that links glycolysis to the citric acid cycle wikipedia.org. Glutarate can lead to the glutarylation of the E2 subunit of PDC, which can inhibit the enzyme's activity. This inhibition can lead to a shift in cellular metabolism, potentially increasing glycolysis and altering mitochondrial respiration.

In the context of glutaric aciduria, the accumulation of glutaric acid has been shown to impair brain energy metabolism. Studies have indicated that glutaric acid can inhibit the activities of respiratory chain complexes, leading to reduced ATP production. This impairment of energy production is thought to contribute to the neuropathology observed in GA-I.

Effects of Glutarate on Cellular Metabolism
Metabolic ProcessEffect of GlutarateMechanism
T Cell FunctionModulation of differentiation and activityInhibition of α-ketoglutarate-dependent dioxygenases
Energy MetabolismInhibition of Pyruvate Dehydrogenase ComplexGlutarylation of the E2 subunit
Mitochondrial RespirationImpairment of respiratory chain complexesInhibition of enzyme activity, leading to reduced ATP production

Influence on Mitochondrial Function

Table 1: Effects of Glutarate on Mitochondrial Targets

Mitochondrial Target Observed Effect of Glutarate Consequence
α-ketoglutarate-dependent dioxygenases Competitive inhibition Alteration of various cellular processes

Interplay with the Tricarboxylic Acid (TCA) Cycle

Anaplerotic Reactions and Glutamate Homeostasis

Anaplerosis refers to the reactions that replenish intermediates of the TCA cycle that have been extracted for biosynthesis. ku.dknih.gov This process is vital for maintaining the continuous operation of the cycle, especially in the brain where TCA cycle intermediates are precursors for neurotransmitters like glutamate and GABA. ku.dknih.gov The synthesis of glutamate from the TCA cycle intermediate α-ketoglutarate is a prime example of a process that requires anaplerosis. ku.dkyoutube.com Pyruvate carboxylase is a major anaplerotic enzyme in the brain, facilitating the synthesis of oxaloacetate, which helps replenish the cycle. ku.dknih.gov Maintaining glutamate homeostasis is crucial, as glutamate is not only a building block for proteins but also a key excitatory neurotransmitter and a player in ammonia detoxification. nih.govnih.gov During conditions like hyperammonemia, the synthesis of glutamine from glutamate increases, leading to a net synthesis of 5-carbon units (glutamate, glutamine, α-ketoglutarate), a process supported by stimulated anaplerosis. nih.gov

Neurobiological Significance

In the central nervous system, the metabolic roles of glutarate and its related compounds are intrinsically linked to neurological function, from neurotransmission to neuroprotection.

Neuroprotective Properties and Neurodegenerative Diseases Research

Excessive activation of glutamate receptors can lead to excitotoxicity, a phenomenon implicated in a wide range of neurodegenerative disorders. nih.govnih.gov Consequently, regulating glutamate levels and signaling is a key area of research for neuroprotection. nih.gov Agents that can modulate glutamate-related pathways are being investigated for their therapeutic potential. For instance, some phytonutrients have been shown to protect neurons from glutamate-induced excitotoxicity. foodandnutritionjournal.org Research into neurodegenerative conditions like Alzheimer's disease has highlighted the role of glutamate toxicity in neuronal damage. nih.gov Upregulating glutamate transporters, which clear glutamate from the synapse, is considered a potential neuroprotective strategy. nih.gov Furthermore, compounds that exhibit antioxidant and anti-inflammatory properties can offer neuroprotection and are being studied for their potential to delay the progression of neurodegenerative diseases. foodandnutritionjournal.orgmdpi.com

Table 2: Strategies for Neuroprotection Related to Glutamate Pathways

Strategy Mechanism Relevance to Neurodegenerative Disease
Upregulation of Glutamate Transporters Increased clearance of synaptic glutamate Reduces excitotoxicity implicated in Alzheimer's and other diseases nih.gov
NMDA Receptor Antagonism Blocks excessive calcium influx Protects against glutamate-induced neurotoxicity nih.gov
Antioxidant Supplementation Mitigates oxidative stress Counters a key factor in the pathogenesis of Alzheimer's disease mdpi.com

Glutamate-Glutamine Cycle in Neurotransmission

The glutamate-glutamine cycle is a fundamental process in the brain that ensures a steady supply of the neurotransmitter glutamate and maintains low extracellular levels to prevent excitotoxicity. nih.govwikipedia.org This cycle involves a metabolic partnership between neurons and adjacent glial cells, particularly astrocytes. nih.govwikipedia.org After glutamate is released from a presynaptic neuron, it is primarily taken up by astrocytes. frontiersin.orgwikipedia.org Inside the astrocyte, the enzyme glutamine synthetase converts glutamate into glutamine, a non-neuroactive compound. frontiersin.orgebrary.net This glutamine is then transported back to the neuron, where the enzyme glutaminase converts it back into glutamate, which can be repackaged into synaptic vesicles for future release. wikipedia.orgebrary.net This intricate cycle is essential for sustaining excitatory neurotransmission and recycling the neurotransmitter pool. nih.govnih.gov

Role in Brain Metabolism and Activity-Dependent Glutamate Concentration

Glutamate is a versatile molecule in the brain, playing a central role in both neurotransmission and energy metabolism. nih.govnih.gov It serves as a carbon donor to the TCA cycle through its conversion to α-ketoglutarate, linking neurotransmitter cycling directly to cellular energy production. nih.govnih.gov The concentration of glutamate in the brain is not static and can be modulated by neuronal activity. nih.gov Studies have shown that during periods of enhanced neuronal activity, variations in glutamate concentration can be observed. nih.gov The tight coupling between the glutamate-glutamine cycle and energy metabolism means that the demands of neurotransmission directly impact the metabolic state of both neurons and astrocytes. nih.gov For instance, the uptake of glutamate by astrocytes stimulates glycolysis in these cells, highlighting the close relationship between synaptic activity and energy use in the brain. The regulation of glutamate levels is pivotal, as abnormal concentrations can lead to impaired neurotransmission and neurodegeneration. nih.gov

Biological Activity and Interactions

Chaotropic Agent in Proteomics Research

In the field of proteomics, the study of proteins, disodium (B8443419) glutarate is utilized as a chaotropic agent. Chaotropic agents are substances that disrupt the three-dimensional structure of macromolecules like proteins, a process known as denaturation. This disruption is crucial for various analytical techniques, particularly in mass spectrometry, as it allows for the unfolding of proteins and the exposure of their constituent parts for better analysis.

The mechanism by which disodium glutarate exerts its chaotropic effect involves the disruption of the highly ordered hydrogen-bonding network of water molecules that surround a protein. nih.gov This destabilizes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are essential for maintaining the protein's native folded structure. wikipedia.orgnih.gov The glutarate ions interact with the hydration shell of the proteins, leading to an increase in the entropy of the system and subsequent protein unfolding. nih.govnih.gov This property is particularly useful for the solubilization of membrane proteins, as the chaotropic nature of glutarate ions helps to destabilize the hydrophobic interactions that anchor these proteins within the lipid bilayer of cell membranes, facilitating their extraction into an aqueous solution for analysis. smolecule.com

While other compounds like urea and guanidine hydrochloride are more commonly used as chaotropic agents in proteomics, they each present certain challenges. researchgate.net For instance, urea can decompose and cause unwanted modifications to proteins, while guanidine hydrochloride can be difficult to remove and may interfere with downstream analytical techniques. researchgate.net The specific advantages and disadvantages of this compound in comparison to these more established chaotropic agents are an area of ongoing investigation in proteomics research.

Potential in Viral Research, including SARS-CoV-2

Research into the direct antiviral activity of this compound, particularly against SARS-CoV-2, is limited. However, studies on its parent compound, glutaric acid, and other dicarboxylic acids provide some insights into its potential in this area.

A study on the virucidal activity of glutaric acid demonstrated its effectiveness against rhinoviruses, the primary cause of the common cold. nih.gov The study suggested a dual mechanism of action: the acidic environment created by the glutaric acid, and an intrinsic virucidal activity not solely dependent on pH. nih.gov The research also found that the virucidal activity of dicarboxylic acids tended to decrease as the length of the carbon chain separating the two carboxyl groups increased. nih.gov

Furthermore, research on other dicarboxylic acid derivatives has shown antiviral activity against various enveloped viruses, such as HIV. nih.gov The proposed mechanism for some of these compounds involves the disruption of the viral lipid membrane. nih.gov Enveloped viruses, including SARS-CoV-2, are characterized by an outer lipid envelope that is crucial for their entry into host cells. Therefore, agents that can compromise the integrity of this envelope could potentially inhibit viral infection.

While these findings are promising, it is crucial to emphasize that no direct evidence currently exists to support the use of this compound as an antiviral agent against SARS-CoV-2. Further research is necessary to investigate its specific effects on this and other viruses.

Interactions with Cell Membranes in Pharmaceutical Formulations

This compound is used as an excipient in some pharmaceutical formulations. smolecule.com Excipients are inactive ingredients that are included in a drug product to serve various purposes, such as aiding in the manufacturing process, improving stability, or enhancing the bioavailability of the active pharmaceutical ingredient (API). The interaction of excipients with cell membranes can significantly influence the absorption and delivery of a drug.

While specific studies on the direct interaction of this compound with cell membranes in pharmaceutical formulations are not widely available, research on related dicarboxylic compounds provides some relevant information. For instance, a study on dicarboxylic phosphatidylcholines, which incorporate a dicarboxylic acid moiety, investigated their effect on the stability of liposomes, which are artificial vesicles often used as models for cell membranes and in drug delivery systems. nih.gov The study found that the stability of these liposomes was influenced by the presence of the dicarboxylic phosphatidylcholine, and that increasing its concentration could lead to the formation of mixed micelles, indicating a disruption of the lipid bilayer structure. nih.gov The sensitivity of the lipid bilayers to this effect was dependent on the fatty acid composition of the liposomes. nih.gov

Catalytic and Industrial Applications of Disodium Glutarate

Disodium (B8443419) Glutarate as a Catalyst

The direct catalytic applications of disodium glutarate are not widely documented in mainstream chemical literature. However, the broader family of dicarboxylic acids and their derivatives, including glutaric acid, are utilized in specific chemical transformations.

Catalytic Activity in Organic Reactions

While carboxylic acids and their salts can participate in or catalyze certain organic reactions, such as decarboxylative cross-coupling reactions, specific examples detailing this compound as a primary catalyst are not prominent in available research. ruhr-uni-bochum.de The catalytic activity in this area tends to focus on the transition metal-mediated reactions of carboxylic acids rather than the direct catalytic action of their simple alkali metal salts. ruhr-uni-bochum.de

Role in Cross-linking Reactions (e.g., cellulose modification)

In the realm of polymer modification, cross-linking agents are essential for enhancing the mechanical and thermal stability of materials. Glutaraldehyde is a widely used cross-linker, but concerns about its toxicity have prompted a search for alternatives. ias.ac.in Glutaric acid, the precursor to this compound, has been investigated as a potential replacement cross-linker for natural polymers like chitosan and type-I collagen. ias.ac.in

The cross-linking mechanism involves the interaction between the carboxyl groups of glutaric acid and the free amine groups of the polymers. ias.ac.in This process, which can be influenced by pH, suggests a role for the salt form (this compound) in creating the appropriate reaction conditions. Unlike the Schiff base (–C=N–) bonds formed by glutaraldehyde, glutaric acid participates in ionic cross-linking, which may offer advantages in terms of the mechanical stability and biocompatibility of the resulting biopolymer. ias.ac.in While studies have specifically explored glutaric acid in this context, the fundamental chemistry is directly applicable to its disodium salt in a buffered system.

Industrial Production Processes and Sustainability

The industrial viability and environmental footprint of this compound are intrinsically linked to the production methods of glutaric acid. The trend is moving away from traditional petrochemical synthesis towards more sustainable bio-based fermentation processes.

Techno-Economic Assessments of Glutaric Acid Production

Glutaric acid is recognized as an important platform chemical for producing polymers like polyesters and polyamides. nih.govnih.gov The economic feasibility of its production is a critical factor for its market growth. The global glutaric acid market was valued at approximately USD 0.26 billion in 2024 and is projected to grow in the coming years. businessresearchinsights.com

Techno-economic assessments (TEAs) have been conducted to evaluate the costs associated with various production routes. High production costs can limit the competitiveness of glutaric acid compared to other acids. cognitivemarketresearch.com For instance, a modeled production plant with a capacity of 8,000 metric tons per year, using sugarcane bagasse as a feedstock, was analyzed for its capital expenditure (CAPEX) and operating expenditure (OPEX) to determine profitability. researchgate.net The price of glutaric acid in the U.S. market was recorded at $2488 USD per metric ton in late 2023. imarcgroup.com Bio-based production using metabolically engineered microorganisms like Corynebacterium glutamicum has shown high potential, achieving titers of up to 105.3 g/L in fed-batch fermentations, which significantly impacts the economic viability of the process. nih.govpnas.orgresearchgate.net

Techno-Economic Data for Glutaric Acid Production
ParameterValueSource Context
Global Market Size (2024)USD 0.26 BillionProjected market valuation indicating industrial scale. businessresearchinsights.com
Projected Market Size (2033)USD 0.34 BillionForecasted growth at a CAGR of 3.06%. businessresearchinsights.com
Market Price (Q4 2023, USA)$2488 / Metric TonRegional market price reflecting production and demand. imarcgroup.com
Bio-based Production Titer (C. glutamicum)105.3 g/LAchieved titer in an engineered strain, a key factor for economic feasibility. pnas.orgresearchgate.net
Bio-based Production Yield (C. glutamicum)0.54 g/g glucoseEfficiency of converting substrate to product in a high-titer fermentation process. pnas.org

Life Cycle Assessment (LCA) of Related Compounds (e.g., MSG)

To understand the sustainability profile of this compound, Life Cycle Assessments (LCAs) of structurally and functionally related compounds, such as Monosodium Glutamate (B1630785) (MSG), provide valuable insights. MSG production, particularly from maize fermentation, is a process with high energy and water consumption. semanticscholar.org

Life Cycle Environmental Impacts of MSG Production (per 1 ton of MSG, 2019)
Impact CategoryValuePrimary Contributing Stage
Global Warming Potential (GWP)4590 kg CO₂ eqMSG Production Process nih.gov
Primary Energy Demand (PED)52,800 MJMSG Production Process nih.gov
Water Use (WU)169,000 kgMaize Cultivation nih.gov
Acidification Potential (AP)42.1 kg SO₂ eqMSG Production Process nih.gov
Eutrophication Potential (EP)6.35 kg PO₄³⁻ eqMaize Planting (90.37%) semanticscholar.orgnih.gov

Assessments comparing MSG production from different feedstocks, such as non-edible biomass (rice straw) versus traditional tapioca starch, show that the choice of raw material significantly influences the environmental footprint, particularly regarding water scarcity and air pollution. researchgate.netmdpi.com

Environmental Benefits of Bio-based Production Routes

The primary benefits include:

Reduced Greenhouse Gas Emissions : Bio-based production has the potential to significantly lower GHG emissions compared to conventional petrochemical processes. supergen-bioenergy.net LCAs of other bio-based chemicals derived from glutamic acid have shown potential reductions in GHG intensity of 35-50% compared to their petrochemical counterparts. researchgate.net

Use of Renewable Resources : Fermentation processes use renewable biomass, contributing to a more sustainable and circular economy. anchinv.com This aligns with global sustainability goals and addresses concerns about fossil resource depletion. nih.gov

Potential for Waste Valorization : Some bio-production strategies are designed to use waste streams, such as byproducts from biofuel production, as a starting material, further enhancing the sustainability of the process. researchgate.net

Metabolic engineering of microorganisms like Corynebacterium glutamicum has led to highly efficient strains that can produce glutaric acid at industrial-scale titers from simple sugars, demonstrating a viable and environmentally preferable alternative to traditional chemical synthesis. pnas.orgfrontiersin.orgfrontiersin.orgrsc.org

Role in Food Science and Flavor Enhancement

This compound, the sodium salt of glutaric acid, serves multiple functions in the food industry, primarily centered around flavor modification and enhancement. Its properties as a salt of a dicarboxylic acid allow it to influence the taste profile and chemical stability of various food products.

Acidity Regulation and Flavor Enhancement in Food Products

The primary functions of acidity regulators in food products include:

Preservation: By lowering the pH, acidity regulators create an environment that is unfavorable for the growth of spoilage microbes, thereby extending the shelf life of products. hnkingway.comeufic.org

Texture and Stability: In certain products like jams and jellies, controlling the pH is essential for achieving the desired gel consistency. eufic.org They can also help stabilize color and prevent enzymatic browning in fruits and vegetables. hnkingway.com

While many organic acids and their salts are used for these purposes, the application of this compound is based on its ability to help maintain a specific pH, which is a critical factor in ensuring food safety and preserving quality. hnkingway.comeufic.org

Umami Taste Enhancement and Synergistic Effects with other Compounds

The concept of umami, the fifth basic taste often described as savory or meaty, is central to flavor enhancement. restaurantware.combiocatalysts.com This taste is primarily associated with glutamic acid and its salts, such as monosodium glutamate (MSG). nih.govnih.govbio-conferences.org Certain other compounds, including specific nucleotides, exhibit a powerful synergistic effect with glutamates, significantly amplifying the umami taste. knowde.comresearchgate.net

The most well-documented umami-enhancing nucleotides are:

Disodium 5'-inosinate (IMP)

Disodium 5'-guanylate (GMP)

When combined, these compounds create a more intense and well-rounded savory flavor than when used alone. knowde.comresearchgate.netjst.go.jp This synergistic effect is a cornerstone of modern flavor science. researchgate.net For instance, the combination of MSG and a mixture of IMP and GMP (often referred to as I+G) is widely used in soups, snacks, and seasonings to create a strong umami profile. wikipedia.orgscirp.org Research has shown that disodium 5'-guanylate is significantly more active in this synergistic role than disodium 5'-inosinate. knowde.com

Table 1: Key Umami Compounds and Their Synergistic Interactions

CompoundPrimary Taste ContributionSynergistic Partner(s)Result of Synergy
Monosodium Glutamate (MSG)Umami (Savory)Disodium Inosinate (IMP), Disodium Guanylate (GMP)Significantly enhanced and prolonged umami taste. knowde.comresearchgate.net
Disodium Inosinate (IMP)Flavor EnhancerMonosodium Glutamate (MSG)Amplifies the umami taste of MSG. researchgate.net
Disodium Guanylate (GMP)Flavor EnhancerMonosodium Glutamate (MSG)Strongly amplifies the umami taste of MSG; more potent than IMP. knowde.comresearchgate.net

Application in Low Sodium Food Products

Heightened awareness of the health implications of high sodium intake has driven the food industry to seek strategies for sodium reduction without compromising taste. ucsfhealth.orgumich.edu Flavor enhancers play a crucial role in this effort. researchgate.net By providing a savory, umami flavor, compounds like MSG can help maintain the palatability of foods in which sodium chloride (table salt) has been reduced. bio-conferences.orgfoodtimes.eu

This compound, as a sodium salt, contributes to the total sodium content of a product. However, in the context of flavor systems, its potential use in conjunction with other enhancers can be part of a broader strategy to create flavorful, lower-sodium foods. The goal is to replace the flavor lost by reducing sodium chloride with other taste-active compounds, thereby maintaining consumer acceptance of healthier food options. researchgate.nethealth.gov

Enzyme Catalysis in Food Flavor Regulation

Enzymes are fundamental to the development of flavor in many foods, acting as biological catalysts that can create, modify, or enhance taste and aroma compounds. researchgate.netscielo.br The food industry utilizes enzymes to generate specific flavors from natural precursors found in raw materials. tamu.edu

Key enzymatic processes in flavor regulation include:

Hydrolysis of Macromolecules: Enzymes like proteases, lipases, and amylases break down large molecules such as proteins, fats, and carbohydrates into smaller, more flavorful components like amino acids, fatty acids, and sugars. biocatalysts.com

Production of Flavor Enhancers: Specific enzymatic processes are used to produce potent flavor enhancers. For example, 5'-phosphodiesterase is used in the industrial production of 5'-ribonucleotides like IMP from ribonucleic acid (RNA). tamu.edu

Development of Savory Flavors: The enzymatic breakdown of proteins can release amino acids, including glutamic acid, which is the basis of umami flavor. biocatalysts.com

Pharmaceutical and Biomedical Applications

Beyond its use in the food industry, this compound and its parent compound, glutaric acid, have important applications in the pharmaceutical field, particularly as excipients in drug formulation.

Excipient in Drug Formulations for Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). nih.gov Poor solubility can lead to low bioavailability, limiting the therapeutic effectiveness of oral medications. ijsdr.orgresearchgate.net Pharmaceutical excipients—substances other than the API—are essential components of a drug formulation that can address these challenges. europeanpharmaceuticalreview.com

Dicarboxylic acids and their salts, including glutaric acid and glutarates, are utilized to improve the properties of APIs. One of the most effective strategies to enhance the solubility and dissolution rate of poorly soluble acidic or basic drugs is salt formation. ijsdr.orgekb.eg Converting a drug into a salt form can significantly alter its physicochemical properties.

Glutaric acid has been specifically investigated for its ability to form "cocrystals" with APIs. bibliotekanauki.pl Pharmaceutical cocrystals are crystalline structures composed of an API and a coformer (like glutaric acid) that are solid under ambient conditions. This approach can enhance the solubility and dissolution profile of a drug without altering its chemical structure. bibliotekanauki.pl

The use of glutarate salts or glutaric acid as a coformer can improve:

Solubility: By altering the crystal lattice energy, these excipients can increase the concentration of the drug that dissolves in an aqueous medium. ijsdr.orgekb.eg

Stability: Excipients can protect the API from degradation, enhancing the stability and shelf life of the medicinal product. europeanpharmaceuticalreview.comnih.gov

Bioavailability: Improved solubility and dissolution often lead to better absorption of the drug in the gastrointestinal tract, resulting in higher bioavailability. nih.gov

Table 2: Pharmaceutical Strategies for Enhancing Drug Solubility

TechniqueMechanism of ActionRelevance of Glutarate/Glutaric Acid
Salt FormationIonization of the drug molecule increases its affinity for water, improving solubility and dissolution rate. ijsdr.orgekb.egThis compound is a salt; glutaric acid can form salts with basic drugs.
CocrystallizationFormation of a new crystalline solid with a different crystal lattice, which can have more favorable solubility properties. bibliotekanauki.plGlutaric acid has been successfully used as a coformer to create cocrystals with poorly soluble drugs. bibliotekanauki.pl
Particle Size ReductionIncreasing the surface area-to-volume ratio of drug particles enhances their contact with the solvent, increasing the dissolution rate. nih.govijsdr.orgFormulating with excipients can be a part of processes like micronization or nanosizing.
Solid DispersionDispersing the drug in an inert carrier matrix at the molecular level to improve dissolution.Organic acids and their salts can potentially be used as carriers in solid dispersion systems.

Potential in Drug Delivery Systems

This compound, as a salt of glutaric acid, holds potential in the field of drug delivery, primarily influenced by the properties of its parent dicarboxylic acid. Glutaric acid has been investigated as a component in the formation of pharmaceutical cocrystals, which are crystalline structures composed of an active pharmaceutical ingredient (API) and a coformer (in this case, glutaric acid). This approach is particularly useful for APIs that are non-ionizable or exhibit poor salt-forming capabilities. nih.govresearchgate.net

The formation of a cocrystal with glutaric acid can significantly alter the physicochemical properties of an API. A notable example involves a developmental API with low oral bioavailability. By forming a 1:1 molecular cocrystal with glutaric acid, the aqueous dissolution rate of the API was increased by a factor of 18. nih.govproquest.com This enhancement in dissolution led to a threefold increase in plasma AUC (Area Under the Curve) values in canine studies, demonstrating a substantial improvement in bioavailability. nih.govproquest.com

The mechanism behind this improvement lies in the unique crystalline structure of the cocrystal, which presents different thermal, spectroscopic, and X-ray properties compared to the API alone. nih.govresearchgate.net Furthermore, these glutaric acid cocrystals have been shown to be non-hygroscopic and stable under thermal stress, which are desirable characteristics for pharmaceutical formulations. nih.govresearchgate.net

Glutaric acid is also utilized in bioconjugation and as a spacer molecule to improve the intracellular uptake of bioconjugates, which is a critical aspect of targeted drug delivery. axispharm.com Its bifunctional nature, with reactive carboxyl groups at both ends, allows it to act as a linker in the synthesis of polymers used in drug delivery systems. axispharm.com These polymers can be designed to enhance drug solubility and enable controlled release. axispharm.com

Table 1: Impact of Glutaric Acid Cocrystal on API Properties

Property Original API API-Glutaric Acid Cocrystal Fold Increase
Aqueous Dissolution Rate Low 18x Higher 18

| Plasma AUC (in vivo) | Low | 3x Higher | 3 |

Research in Bone Health and Cancer

While direct research on this compound in bone health and cancer is limited, studies on closely related glutarate derivatives and precursors have shown significant potential in these areas.

In the context of bone health, research has focused on alpha-ketoglutarate (α-KG), a key intermediate in the citric acid cycle and a precursor to glutarate. Supplementation with α-KG has been shown to improve bone mass and accelerate the healing of bone defects, such as in alveolar bone regeneration following tooth extraction. nih.govnih.gov The mechanism appears to involve the modulation of macrophage polarization, promoting a shift towards the anti-inflammatory M2 phenotype, which is conducive to tissue repair and regeneration. nih.gov Furthermore, a cell-permeable derivative of α-KG, dimethyl alpha-ketoglutarate (DMAKG), has been found to significantly promote osteogenic differentiation and bone regeneration. abstractarchives.com To overcome challenges like cytotoxicity and rapid hydrolysis of DMAKG, novel polyester (B1180765) nanoparticles incorporating an α-KG moiety (PAKG) have been developed, showing promise in promoting osteoblastic differentiation and mineralization in vitro and enhancing cranial bone regeneration in vivo. abstractarchives.com

In cancer research, glutarate and its derivatives are emerging as important modulators of the immune response and cancer cell metabolism. Glutarate has been identified as a key regulator of T cell metabolism and anti-tumor immunity. nih.gov Administration of diethyl glutarate, a cell-permeable form of glutarate, has been shown to alter CD8+ T cell differentiation and enhance their cytotoxicity against target cancer cells. nih.gov In vivo studies in tumor-bearing mice demonstrated that treatment with diethyl glutarate led to reduced tumor growth, increased survival, and a significant increase in both peripheral and tumor-infiltrating cytotoxic CD8+ T cells. nih.gov This suggests the potential of using glutarate as an immunometabolite for cancer therapy. nih.gov

Additionally, derivatives of succinate and glutarate, specifically succinyl phosphonate and glutaryl phosphonate, have been investigated for their anticancer properties by targeting the 2-oxoglutarate dehydrogenase (OGDH) complex, an enzyme involved in the citric acid cycle. nih.gov

Biomarker Research (e.g., 2-Hydroxyglutarate)

A significant area of research involving a glutarate-related compound is the investigation of 2-hydroxyglutarate (2-HG) as a biomarker in various cancers. 2-HG is an oncometabolite produced due to gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes. nih.gov These mutated enzymes preferentially convert alpha-ketoglutarate to R-2-hydroxyglutarate (R-2-HG), leading to its accumulation in tumor tissues. nih.govaacrjournals.org

The presence of elevated levels of 2-HG has been established as a reliable biomarker for identifying IDH-mutant tumors, which are found in a significant portion of certain cancers, including gliomas, cholangiocarcinoma (CCA), and chondrosarcoma. nih.govnih.govaacrjournals.org

Table 2: 2-Hydroxyglutarate as a Cancer Biomarker

Cancer Type Biomarker Method of Detection Significance
Glioma Tissue R-2-HG/S-2-HG ratio (rRS) HPLC-Mass Spectrometry High sensitivity (97%) and specificity (100%) for IDH mutations. aacrjournals.org
Cholangiocarcinoma (CCA) Circulating R-2-HG/S-2-HG ratio (rRS) Blood analysis High sensitivity (90%) and specificity (96.8%) for IDH1/2 mutations. nih.govaacrjournals.org

| Chondrosarcoma | Intratumoral and serum 2-HG levels | Tissue and blood analysis, MR Spectroscopy | Significantly elevated in IDH-mutant tumors; correlates with decreased survival. nih.gov |

In gliomas, the ratio of R-2-HG to S-2-HG (rRS) in tumor tissue has been shown to be a highly sensitive and specific biomarker for IDH mutations, with a sensitivity of 97% and a specificity of 100% at a specific cut-off value. aacrjournals.org Interestingly, while tissue levels are indicative, circulating levels of 2-HG in the blood were not found to be elevated in glioma patients. aacrjournals.org

Conversely, in patients with IDH-mutant cholangiocarcinoma, the circulating rRS in the blood is significantly increased and serves as a sensitive and specific surrogate biomarker for IDH1/2 mutations. nih.govaacrjournals.org This allows for a less invasive method of diagnosis and has the potential to be used for monitoring the efficacy of IDH-targeted therapies. nih.govaacrjournals.org

For chondrosarcoma, a common type of malignant bone tumor, approximately half of the cases harbor IDH mutations. nih.gov In these instances, both intratumoral and serum levels of 2-HG are significantly elevated and correlate with decreased survival. nih.gov Non-invasive monitoring of 2-HG levels through methods like magnetic resonance spectroscopy (MRS) is also being explored to assess the effectiveness of mutant IDH inhibitors in clinical practice. nih.gov

Environmental Remediation and Chelating Agent Properties

This compound, as a salt of a dicarboxylic acid, possesses inherent chelating properties that make it a candidate for applications in environmental remediation. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it and altering its chemical properties, such as solubility and bioavailability. thinkdochemicals.com This is particularly relevant for the remediation of soils and water contaminated with heavy metals.

The chelating ability of dicarboxylic acids stems from the presence of two carboxylate groups, which can coordinate with metal ions. Saturated linear dicarboxylic acids, such as glutaric acid, have been studied as chelating agents in various chemical processes. cecri.res.in The deprotonated carboxylate groups can exhibit both zincophilic and hydrophilic characteristics, which can be effective in preventing the formation of dendrites and side reactions in certain applications. researchgate.net

In the context of soil remediation, chemical leaching using chelating agents is a recognized method for removing heavy metals. mdpi.com While extensive research has been conducted on potent but poorly biodegradable chelating agents like EDTA, there is a growing interest in environmentally friendly alternatives. mdpi.com One such biodegradable chelating agent that has garnered attention is tetrasodium N,N-bis(carboxymethyl)-L-glutamate (GLDA), which is derived from a natural amino acid. mdpi.comgreen-mountainchem.comnouryon.com GLDA has demonstrated high efficiency in removing heavy metals from soil and sludge, comparable to that of EDTA in some cases. mdpi.com

Studies have explored the use of GLDA, sometimes in combination with other biodegradable acids like citric acid, for the remediation of farmland soil contaminated with heavy metals such as lead (Pb), zinc (Zn), and copper (Cu). mdpi.comnih.gov A mixture of GLDA and ascorbic acid was found to be highly effective in removing lead and zinc, while a combination of GLDA and citric acid was more efficient for copper removal. nih.gov These findings suggest that dicarboxylates and related compounds can play a significant role in developing greener soil washing solutions. Given that glutaric acid is a simple dicarboxylic acid, this compound could potentially be used in similar applications, offering a biodegradable option for chelating and removing metal contaminants from the environment.

Table 3: Mentioned Chemical Compounds

Compound Name
2-Hydroxyglutarate
Adipic acid
Alpha-ketoglutarate
Ammonium dihydrogenphosphate
Ascorbic acid
Calcium hydroxide (B78521)
Citric acid
Diethyl glutarate
Dimethyl alpha-ketoglutarate
This compound
Disodium guanylate
Disodium inosinate
Disodium phosphate
EDTA (Ethylenediaminetetraacetic acid)
Ethanolamine
Glutaric acid
Glutaryl phosphonate
Isocitrate
Monosodium glutamate (MSG)
Oxalic acid
R-2-Hydroxyglutarate
S-2-Hydroxyglutarate
Sodium hexametaphosphate
Succinic acid
Succinyl phosphonate
Tetrasodium N,N-bis(carboxymethyl)-L-glutamate (GLDA)
Tetrasodium pyrophosphate

Future Research Directions and Challenges

Novel Synthetic Approaches and Bioprocess Development

The future of disodium (B8443419) glutarate production is increasingly pointing towards sustainable and efficient bio-based methods, moving away from traditional chemical synthesis. A significant research frontier is the metabolic engineering of microorganisms to produce glutaric acid, the precursor to disodium glutarate, from renewable feedstocks like glucose.

Bioprocess Development: Scientists have successfully engineered strains of Corynebacterium glutamicum and Escherichia coli to become high-yield glutaric acid producers. pnas.orgewha.ac.kr Key strategies involve the introduction of synthetic metabolic pathways using genes from organisms like Pseudomonas putida. For instance, a pathway comprising L-lysine monooxygenase (davB) and 5-aminovaleramide amidohydrolase (davA) from P. putida, along with 4-aminobutyrate aminotransferase (gabT) and succinate-semialdehyde dehydrogenase (gabD) from C. glutamicum, has been effectively implemented. nih.gov

Future challenges in this area include optimizing fermentation conditions to maximize yield and productivity. Research has shown that fed-batch fermentation is a highly effective strategy, with one study achieving a remarkable titer of 105.3 g/L of glutaric acid in 69 hours with an engineered C. glutamicum strain. pnas.orgnih.gov Further research will likely focus on:

Strain Improvement: Utilizing systems biology approaches, including genome-scale metabolic modeling and transcriptome analysis, to identify and engineer gene targets that enhance the precursor (L-lysine) supply and reduce its loss to competing pathways. nih.gov

Process Optimization: Fine-tuning fermentation parameters such as oxygen transfer rate, nutrient feeding strategies, and the use of mixed carbon sources (e.g., glucose and sucrose) to improve efficiency. pnas.org

A significant challenge in these bioprocesses is the high consumption of cofactors like α-ketoglutaric acid (α-KG), which is required as an amine group acceptor. nih.gov Novel consortium systems are being developed where a second microbial strain is engineered to regenerate α-KG. For example, introducing L-glutamate oxidase (GOX) can regenerate α-KG from the glutamate (B1630785) produced during the main reaction, drastically reducing the need for external α-KG supplementation and lowering production costs. nih.gov

Novel Synthetic Approaches: While bioproduction is a major focus, research into novel chemical synthetic routes remains relevant, particularly for producing derivatives. Dicarboxylic acid esters and anhydrides are versatile acylating agents in lipase-catalyzed reactions for creating hybrid bioactive compounds and functionalized polyesters. beilstein-journals.org Future work could explore chemo-enzymatic pathways that combine the efficiency of bioproduction with the versatility of chemical synthesis to create novel glutarate derivatives.

Table 1: Key Genes in Engineered Glutaric Acid Biosynthesis
GeneEnzymeOrganism of OriginFunction in Pathway
davBL-lysine monooxygenasePseudomonas putidaConverts L-lysine
davA5-aminovaleramide amidohydrolasePseudomonas putidaIntermediate conversion
gabT / davT4-aminobutyrate aminotransferase / 5-aminovalerate transaminaseC. glutamicum / P. putidaTransamination step
gabD / davDsuccinate-semialdehyde dehydrogenase / glutarate semialdehyde dehydrogenaseC. glutamicum / P. putidaFinal oxidation to glutarate

In-depth Mechanistic Studies of Biological Activities

Understanding the precise mechanisms through which this compound interacts with biological systems is crucial for harnessing its potential benefits and mitigating risks. Current knowledge points to two primary areas of biological activity: its role in metabolism and its function as a chaotropic agent.

Metabolic Role: Glutaric acid is a natural human metabolite formed during the metabolism of amino acids, particularly lysine (B10760008) and tryptophan. Elevated levels are associated with the metabolic disorder glutaric aciduria. Dicarboxylic acids are typically formed when fatty acid oxidation is either increased or inhibited. nih.gov They are metabolized via ω-oxidation followed by peroxisomal β-oxidation. nih.gov A key challenge is to elucidate the broader impact of exogenous this compound on these metabolic pathways. Future studies should investigate how it influences cellular energy balance, fatty acid metabolism, and amino acid homeostasis under various physiological and pathological conditions. Some research suggests that certain natural compounds possess neuroprotective properties by inducing glutamate uptake. nih.gov Given the structural similarity, exploring whether this compound can modulate glutamatergic neurotransmission presents a compelling avenue for neurological research. mdpi.com

Chaotropic Activity: this compound can act as a chaotropic agent, a substance that disrupts the structure of macromolecules like proteins and nucleic acids. wikipedia.org Chaotropes function by interfering with the hydrogen-bonding network of water, which weakens the hydrophobic effect that holds proteins in their native conformation. stackexchange.comresearchgate.net This property is useful in proteomics for denaturing proteins for analysis.

The mechanistic challenge lies in understanding the specificity and efficiency of this compound as a chaotrope compared to common agents like urea or guanidine hydrochloride. thomassci.com Research is needed to quantify its effect on the stability of different classes of proteins and to determine how factors like concentration, pH, and temperature modulate its activity. This knowledge could enable its use in more controlled applications, such as protein refolding or the selective dissociation of protein complexes. researchgate.net

Table 2: Comparison of Chaotropic Agent Mechanisms
Agent TypePrimary MechanismEffect on Water StructureResulting Effect on Protein
Urea, Guanidine HClDirectly interact with the protein backbone and side chainsDisrupts H-bonding networkUnfolding/Denaturation
This compound (as a salt)Disrupts H-bonding network of water via ionic componentsIncreases entropy of water, weakening the hydrophobic effectSolubilization of hydrophobic regions, denaturation

Advanced Analytical Techniques for Real-time Monitoring

The shift towards controlled, high-yield bioproduction of glutaric acid necessitates the development of advanced analytical techniques for real-time monitoring. Process Analytical Technology (PAT) is becoming essential for tracking critical process parameters (CPPs) and ensuring product quality without the delays of traditional off-line analysis. nih.govyokogawa.com

The challenge is to implement robust, in-line sensors that can accurately quantify glutarate concentrations in complex fermentation broths. Several technologies hold promise:

Spectroscopic Methods: Near-infrared (NIR) and Raman spectroscopy are powerful PAT tools capable of monitoring nutrients (like glucose) and metabolites in real-time. cytivalifesciences.com Future work should focus on developing specific chemometric models to correlate spectroscopic data with glutarate concentrations, allowing for non-invasive, continuous process control.

Mass Spectrometry (MS): At-line MS-based methods are being developed for rapid, underivatized quantification of amino acids and other metabolites in bioreactor media. nih.govresearchgate.net Adapting these methods for glutarate would provide high sensitivity and specificity.

Chromatographic Techniques: While typically used off-line, advances in High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) offer precise quantification. sielc.comuzh.chresearchgate.net Research into rapid sample preparation and microfluidic-based chromatography could pave the way for near-real-time monitoring applications.

Enzyme-Based Biosensors: Flow injection systems using immobilized enzymes have been developed for monitoring related metabolites like α-ketoglutarate. nih.gov A similar system could be designed with glutarate-specific enzymes, offering a highly selective method for real-time analysis in bioreactors.

Integrating these analytical tools with automated bioreactor control systems represents the ultimate goal, enabling dynamic feeding strategies and precise process adjustments to optimize production and ensure batch consistency. cytivalifesciences.com

Exploration of New Application Areas and Derivatives

While this compound has established uses, significant potential lies in new applications and the development of novel derivatives. The bifunctional nature of the glutarate anion makes it a versatile building block for chemical synthesis.

Polymers and Materials: Glutaric acid is a building block for polymers like polyesters and polyamides. researchgate.net A major research direction is the development of bio-based nylons and plasticizers derived from fermentatively produced glutaric acid. ewha.ac.kr The odd number of carbon atoms in its backbone is particularly useful for tuning polymer properties, such as reducing elasticity.

Pharmaceutical and Biomedical Applications: Dicarboxylic acids are widely used in the pharmaceutical industry to form salts with drug molecules, which can improve biopharmaceutical properties like solubility. Future research could explore the use of this compound in novel drug delivery systems, potentially as a component of metal-organic frameworks (MOFs) or stimuli-responsive nanoparticles. acs.orgnih.gov

Glutarate Derivatives: The synthesis of glutarate esters is a promising area of research. Esterification can improve properties like membrane permeability, creating cell-permeable prodrugs that release the active molecule inside the cell. nih.govnih.gov Furthermore, dicarboxylic acid esters are being investigated as precursors for:

Biolubricants: Diesters of glutaric acid show potential as environmentally friendly lubricants with good oxidative stability. wikipedia.org

Hybrid Bioactive Compounds: Linking two different bioactive molecules via a glutarate diester bridge can create hybrid compounds with potentially synergistic or enhanced biological activities. beilstein-journals.org

Environmental and Toxicological Considerations in Novel Applications

As the production and application of this compound expand, a thorough understanding of its environmental fate and toxicological profile is critical. Currently, there is a significant lack of specific ecotoxicological data for this compound. nih.gov

Environmental Fate: A key research challenge is to determine the biodegradability, bioaccumulation potential, and mobility of this compound in soil and aquatic environments. Studies on glutaraldehyde, a related biocide, show that it readily biodegrades in freshwater, with glutaric acid being a key intermediate before ultimate conversion to CO2. nih.gov This suggests that glutaric acid and its salts are likely to be readily biodegradable. However, dedicated studies under various environmental conditions are needed to confirm this and to establish degradation rates.

Toxicology: While generally considered to have low toxicity in humans, comprehensive toxicological data, particularly for novel applications involving higher potential exposures, is lacking. wikipedia.org Future research must address these data gaps, including:

Aquatic Toxicity: Determining the acute and chronic toxicity to key aquatic organisms (fish, daphnia, algae).

Terrestrial Toxicity: Assessing the impact on soil microorganisms and plant life.

Human Health: Evaluating the potential for irritation, sensitization, or other adverse effects in the context of new applications in pharmaceuticals or consumer products where direct human contact is more likely.

Addressing these environmental and toxicological challenges is essential for ensuring the sustainable development and safe application of this compound and its derivatives in emerging technologies.

Q & A

Q. What are the standard methodologies for synthesizing disodium glutarate in laboratory settings, and how can purity be validated?

this compound is typically synthesized via alkaline hydrolysis of dimethyl glutarate using sodium hydroxide under controlled pH and temperature conditions . Post-synthesis purification involves recrystallization from aqueous ethanol to remove unreacted precursors. Purity validation requires a combination of techniques:

  • Titrimetric analysis for quantifying residual sodium hydroxide.
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess organic impurities .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .

Q. How can researchers characterize the physicochemical stability of this compound under varying environmental conditions?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • Hygroscopicity tests by exposing the compound to controlled humidity (e.g., 40–90% RH) and monitoring mass changes .
  • pH-dependent stability assays (e.g., 2–12 pH range) to identify degradation products via GC-MS .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

  • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) to enhance volatility .
  • Ion-Exchange Chromatography for quantifying ionic forms in urine or plasma .
  • Calibration curves using deuterated glutarate analogs as internal standards to improve accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound when extrapolating from structurally related esters (e.g., dimethyl glutarate)?

  • Read-across approaches adjust toxicity thresholds based on molar mass differences (e.g., dimethyl glutarate EU-LCI: 50 µg/m³ → diisobutyl glutarate: 100 µg/m³ via molar scaling) .
  • In silico modeling (e.g., QSAR) predicts toxicity endpoints while accounting for ester group reactivity and bioavailability .
  • In vitro assays using hepatic cell lines to compare metabolic pathways and metabolite toxicity .

Q. What experimental design considerations are critical for studying this compound’s role in biochemical crosslinking applications?

  • Reaction kinetics : Monitor crosslinking efficiency via FT-IR to track ester bond formation .
  • Buffer compatibility : Assess phosphate vs. carbonate buffers to avoid sodium ion interference .
  • Dose-response studies : Use fluorescent probes (e.g., dansylhydrazine) to quantify free aldehyde groups post-reaction .

Q. How can advanced spectroscopic methods clarify discrepancies in this compound’s interaction with proteins?

  • Circular Dichroism (CD) : Detect conformational changes in proteins upon binding .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time .
  • Solid-State NMR : Resolve structural changes in crystalline or aggregated states .

Q. What strategies mitigate interference from endogenous metabolites (e.g., urinary glutarate) when analyzing this compound pharmacokinetics?

  • Isotope Dilution Mass Spectrometry : Use ¹³C-labeled this compound to distinguish exogenous vs. endogenous sources .
  • Enzymatic depletion : Pre-treat samples with urease to hydrolyze interfering urea derivatives .
  • Multi-modal chromatography : Combine ion-exchange and reverse-phase columns to enhance resolution .

Methodological Guidance for Data Interpretation

  • Handling sparse toxicological data : Cross-reference regulatory frameworks like the EU CLP Regulation and AgBB guidelines for hazard classification .
  • Validating analytical protocols : Follow ISO 17025 guidelines for calibration, repeatability, and inter-laboratory reproducibility .
  • Ethical and statistical rigor : Use PICOT frameworks to align research questions with measurable outcomes (e.g., "In murine models [P], how does this compound [I] compared to succinate analogs [C] affect renal metabolite clearance [O] over 28 days [T]?") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.